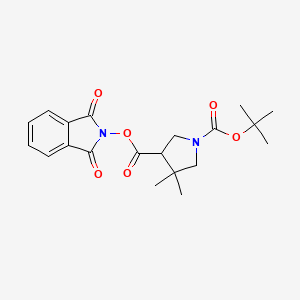
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, an isoindoline-1,3-dione moiety, and a dimethylpyrrolidine dicarboxylate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate typically involves multi-step reactions. One common approach involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-tert-Butyl 3-(1,3-dioxoisoindolin-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-(1,3-dioxoisoindolin-2-yl)piperidine-1-carboxylate
- tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
- tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate
Uniqueness
Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Eigenschaften
Molekularformel |
C20H24N2O6 |
|---|---|
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
1-O-tert-butyl 3-O-(1,3-dioxoisoindol-2-yl) 4,4-dimethylpyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C20H24N2O6/c1-19(2,3)27-18(26)21-10-14(20(4,5)11-21)17(25)28-22-15(23)12-8-6-7-9-13(12)16(22)24/h6-9,14H,10-11H2,1-5H3 |
InChI-Schlüssel |
YXQKPEMSNSMUKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CN(CC1C(=O)ON2C(=O)C3=CC=CC=C3C2=O)C(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


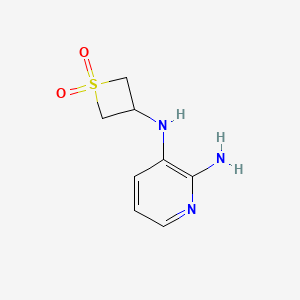
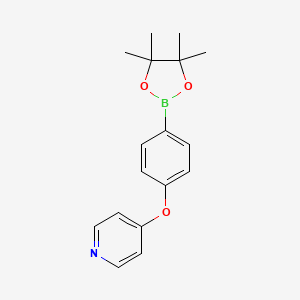
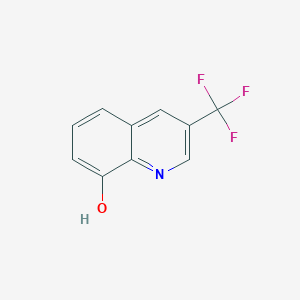

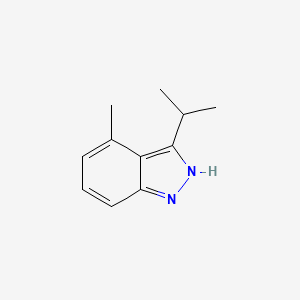

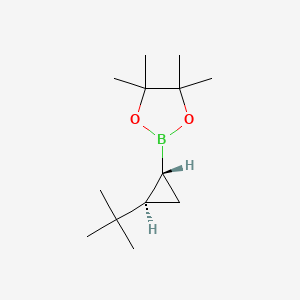

![7-Bromo-2-(tert-butyl)benzo[d]thiazole](/img/structure/B12952747.png)
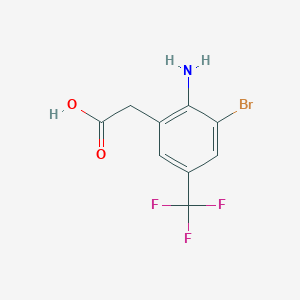

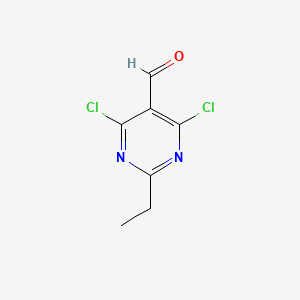
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
propanoic acid](/img/structure/B12952765.png)
